Sodium triethanolamine tris(dihydrogen phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium triethanolamine tris(dihydrogen phosphate) is a chemical compound with the molecular formula C₆H₁₇NNaO₁₂P₃. It is a derivative of triethanolamine, where the hydroxyl groups are esterified with dihydrogen phosphate groups. This compound is known for its solubility in water and its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium triethanolamine tris(dihydrogen phosphate) typically involves the reaction of triethanolamine with phosphoric acid in the presence of sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete esterification of the hydroxyl groups with dihydrogen phosphate .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction mixture is usually subjected to purification steps such as crystallization or filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium triethanolamine tris(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphates.
Reduction: Under specific conditions, it can be reduced to form simpler phosphates.
Substitution: It can undergo substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphates, while reduction may produce simpler phosphates. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
Sodium triethanolamine tris(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions and analytical procedures.
Biology: It serves as a component in buffer solutions for biological assays and experiments.
Medicine: It is utilized in pharmaceutical formulations for its buffering properties.
Industry: It is employed in the manufacturing of detergents, cosmetics, and other industrial products
Mechanism of Action
The mechanism of action of sodium triethanolamine tris(dihydrogen phosphate) involves its ability to act as a buffer, maintaining the pH of solutions within a specific range. This is achieved through the reversible binding and release of hydrogen ions by the dihydrogen phosphate groups. The molecular targets and pathways involved include interactions with various enzymes and proteins that are sensitive to pH changes .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: A precursor to sodium triethanolamine tris(dihydrogen phosphate), used in similar applications but lacks the buffering capacity provided by the phosphate groups.
Diethanolamine: Similar in structure but with two hydroxyl groups, used in similar industrial applications.
Monoethanolamine: Contains a single hydroxyl group, used in various chemical processes.
Uniqueness
Sodium triethanolamine tris(dihydrogen phosphate) is unique due to its enhanced buffering capacity and solubility in water, making it more effective in maintaining pH stability in various applications compared to its analogs .
Biological Activity
Sodium triethanolamine tris(dihydrogen phosphate) (STTP) is a compound with significant potential in various biological applications, particularly in biopharmaceutical processes and as a biochemical agent. This article explores the biological activity of STTP, focusing on its mechanisms, effects on cellular systems, and relevant case studies.
- Molecular Formula : C₆H₁₇NO₁₂P₃.Na
- Molecular Weight : 411.11 g/mol
- Charge : Neutral
Sodium triethanolamine tris(dihydrogen phosphate) functions primarily as a buffering agent and stabilizer in biochemical reactions. Its structure allows it to interact with various biological molecules, influencing their stability and activity. The phosphate groups play a crucial role in:
- pH Stabilization : Maintaining optimal pH levels for enzymatic reactions.
- Metal Ion Chelation : Binding metal ions that are essential for enzyme activity.
1. Cellular Effects
Research indicates that STTP can enhance the solubility and stability of proteins, particularly during purification processes. This is critical in biopharmaceutical applications where protein integrity is paramount.
2. Enzyme Interaction
STTP has been shown to influence the activity of several enzymes through its buffering capacity and ionic interactions. For instance:
- It can stabilize enzyme conformations, preventing denaturation.
- It may enhance enzymatic reactions by providing an optimal ionic environment.
Case Study 1: Protein Purification
A study demonstrated the efficacy of STTP in purifying recombinant proteins from inclusion bodies. The process involved solubilizing the proteins using STTP, which facilitated their refolding into biologically active forms. The results indicated a significant increase in yield and purity compared to traditional methods .
Case Study 2: Endotoxin Removal
In another study focused on biopharmaceutical formulations, STTP was utilized to remove endotoxins from peptide solutions. The presence of STTP improved the efficiency of chromatographic techniques used for purification, leading to higher-quality pharmaceutical products .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₆H₁₇NO₁₂P₃.Na |
Molecular Weight | 411.11 g/mol |
Charge | Neutral |
Buffering Capacity (pH) | 6.5 - 8.0 |
Application | Effectiveness |
---|---|
Protein Solubilization | High |
Enzyme Stabilization | Moderate to High |
Endotoxin Removal | High |
Research Findings
Recent research has highlighted the versatility of STTP in various applications:
- Its role as a stabilizer in vaccine formulations has been noted, where it helps maintain the integrity of active ingredients during storage and transport .
- In biopharmaceutical production, STTP's ability to enhance protein yield and activity during purification processes has been corroborated by multiple studies .
Properties
CAS No. |
66197-79-3 |
---|---|
Molecular Formula |
C6H15NNa3O12P3 |
Molecular Weight |
455.07 g/mol |
IUPAC Name |
trisodium;2-[bis[2-[hydroxy(oxido)phosphoryl]oxyethyl]amino]ethyl hydrogen phosphate |
InChI |
InChI=1S/C6H18NO12P3.3Na/c8-20(9,10)17-4-1-7(2-5-18-21(11,12)13)3-6-19-22(14,15)16;;;/h1-6H2,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3 |
InChI Key |
MWIBOTNHGPNIQL-UHFFFAOYSA-K |
Canonical SMILES |
C(COP(=O)(O)[O-])N(CCOP(=O)(O)[O-])CCOP(=O)(O)[O-].[Na+].[Na+].[Na+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.